INCB3344 - 1262238-11-8

INCB3344

Catalog Number: EVT-253577
CAS Number: 1262238-11-8
Molecular Formula: C29H34F3N3O6
Molecular Weight: 577.6012
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

INCB3344, chemically known as INCB3344, is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2) []. This receptor is primarily activated by the chemokine ligand CCL2, also known as monocyte chemoattractant protein-1 (MCP-1) []. CCR2 plays a crucial role in inflammatory responses by mediating the migration of monocytes and macrophages to sites of inflammation [, ]. INCB3344 is a valuable tool in scientific research to investigate the role of CCR2 signaling in various inflammatory and disease models, including multiple sclerosis, rheumatoid arthritis, diabetic nephropathy, and neuropathic pain [, , , ].

Molecular Structure Analysis

The molecular structure of INCB3344 comprises a central pyrrolidine ring substituted with a benzo[d][1,3]dioxol-5-yl group, a hydroxy group, an ethoxy group, and an amide side chain []. This side chain further connects to a trifluoromethyl benzamide moiety. The specific stereochemistry at the 3 and 4 positions of the pyrrolidine ring is crucial for its activity [, ].

Mechanism of Action

INCB3344 acts as a competitive antagonist at the CCR2 receptor []. It binds to the receptor, preventing the endogenous ligand CCL2 from binding and activating downstream signaling pathways [, ]. This inhibition of CCR2 signaling disrupts the recruitment of monocytes and macrophages to inflamed tissues, thereby reducing inflammation [, ]. Studies utilizing radiolabeled INCB3344 have revealed that it occupies a distinct binding site compared to other allosteric CCR2 antagonists [].

Physical and Chemical Properties Analysis

While the literature confirms INCB3344 possesses good oral bioavailability and systemic exposure in rodents [], specific details about its physical and chemical properties, such as solubility, melting point, and stability, remain unreported in the provided articles.

Applications
  • Inflammatory Diseases: INCB3344 effectively reduces disease severity in animal models of multiple sclerosis (experimental autoimmune encephalomyelitis) and rheumatoid arthritis []. It achieves this by mitigating inflammation through the suppression of macrophage infiltration into affected tissues [, ].
  • Diabetic Nephropathy: INCB3344 treatment in diabetic mice significantly diminishes albuminuria, improves kidney function, reduces renal macrophage infiltration, and lowers inflammatory cytokine production []. These findings highlight its potential in treating diabetic nephropathy complications [].
  • Neuropathic Pain: Research shows INCB3344 alleviates pain hypersensitivity in animal models of neuropathic pain [, , , , ]. It disrupts the CCL2-induced increase in sodium channel activity in sensory neurons, thereby reducing neuronal hyperexcitability and pain transmission [, , ].
  • Hypertension: Studies demonstrate that INCB3344 treatment in hypertensive mice lowers blood pressure, reduces macrophage accumulation in the aorta, and ameliorates vascular fibrosis and stiffness [, , , ]. This highlights its potential in managing hypertension and its associated vascular complications [, , , ].
  • Stroke: In mouse models of ischemic stroke, INCB3344 effectively reduces infarct volume and improves functional outcomes after transient cerebral ischemia []. It achieves this by promoting the polarization of macrophages towards an anti-inflammatory phenotype (M2), which contributes to neuroprotection [].
  • Cholangiocarcinoma: Recent research suggests that INCB3344, in combination with a GLI1 inhibitor, can suppress the development of cholangiocarcinoma in preclinical models []. This effect is attributed to its ability to inhibit the recruitment of tumor-associated macrophages [].
  • Calcium Oxalate-Induced Kidney Injury: INCB3344 shows promise in protecting against kidney damage caused by calcium oxalate crystals, a major component of kidney stones []. By inhibiting macrophage activation, it reduces oxidative stress, inflammation, and apoptosis in kidney cells [].

CCL2 (Monocyte Chemoattractant Protein-1)

  • Compound Description: CCL2 is a chemokine that recruits monocytes, memory T cells, and dendritic cells to sites of inflammation. It is a potent chemoattractant for macrophages and plays a critical role in inflammatory and neuropathic pain. [, , , , , , , ]
  • Relevance: CCL2 is the primary endogenous ligand for CCR2, the target of INCB3344. INCB3344 acts as a competitive antagonist of CCL2, blocking its binding to CCR2 and inhibiting downstream signaling pathways involved in inflammation and pain. [, , , , , , , ]

CCR2-RA

  • Compound Description: CCR2-RA is a small molecule antagonist of CCR2. It is the first allosteric radioligand identified for CCR2, binding to a distinct site from the endogenous ligand CCL2. []
  • Relevance: While both CCR2-RA and INCB3344 antagonize CCR2, they exhibit different binding properties and modes of inhibition. Unlike the competitive inhibition of INCB3344, CCR2-RA displays non-competitive or allosteric inhibition of CCL2-induced G protein activation. This highlights the potential for developing CCR2 antagonists with diverse pharmacological profiles. []

LUF7482

  • Compound Description: LUF7482 is another allosteric antagonist of CCR2, demonstrating high selectivity for the receptor. []
  • Relevance: Similar to CCR2-RA, LUF7482 exemplifies the existence of allosteric antagonists for CCR2, offering an alternative mechanism of action compared to the orthosteric antagonist INCB3344. [, ]

J113863

  • Compound Description: J113863 is a potent and selective antagonist of CCR1, another chemokine receptor involved in inflammatory processes. []
  • Relevance: J113863 serves as an example of a chemokine receptor antagonist targeting a different chemokine receptor (CCR1) than INCB3344 (CCR2), emphasizing the importance of understanding the distinct roles of different chemokine receptors in specific disease contexts. []

RS504393

  • Compound Description: RS504393 is a small molecule CCR2 antagonist. []
  • Relevance: RS504393 represents another CCR2 antagonist, highlighting the active research and development of compounds targeting this receptor for potential therapeutic benefit in inflammatory and pain conditions. []

CCX872

  • Compound Description: CCX872 is a small molecule CCR2 antagonist. []
  • Relevance: CCX872 reinforces the existence of multiple small molecule CCR2 antagonists being investigated, further demonstrating the significance of CCR2 as a therapeutic target. []

AZ889

  • Compound Description: AZ889 is a small molecule CCR2 antagonist. []
  • Relevance: Similar to other CCR2 antagonists listed, AZ889 adds to the growing body of evidence supporting the potential of targeting CCR2 for therapeutic intervention in diseases involving inflammation and pain. []

Cenicriviroc

  • Compound Description: Cenicriviroc is a dual antagonist of CCR2 and CCR5, another chemokine receptor involved in inflammatory responses. []
  • Relevance: Cenicriviroc demonstrates the potential for developing antagonists that target multiple chemokine receptors, including CCR2, offering broader therapeutic effects by simultaneously inhibiting multiple inflammatory pathways. []

SB328437

  • Compound Description: SB328437 is a selective antagonist for CCR3, another chemokine receptor. []
  • Relevance: SB328437 highlights the development of antagonists targeting different chemokine receptors, indicating the diversity of potential therapeutic targets within the chemokine system for inflammatory diseases. []

C021

  • Compound Description: C021 is a selective antagonist for CCR4, another chemokine receptor. []
  • Relevance: C021, like SB328437, further emphasizes the expanding landscape of chemokine receptor antagonists and their potential as therapeutic agents in various inflammatory conditions. []

AZD-2098

  • Compound Description: AZD-2098 is a small molecule CCR4 antagonist. []
  • Relevance: AZD-2098, along with C021, reinforces the interest in targeting CCR4 alongside CCR2, signifying the potential synergistic effects of inhibiting multiple chemokine receptors in specific disease settings. []
  • Compound Description: Maraviroc is a selective antagonist of the CCR5 chemokine receptor, primarily known for its use in the treatment of HIV infection. []
  • Relevance: While Maraviroc primarily targets CCR5, its inclusion highlights the therapeutic potential of targeting chemokine receptors like CCR2, which shares similarities in structure and function with CCR5. []

AZD-5672

  • Compound Description: AZD-5672 is a small molecule CCR5 antagonist. []
  • Relevance: AZD-5672, along with Maraviroc, underscores the existence of multiple antagonists targeting CCR5, further demonstrating the therapeutic relevance of chemokine receptor modulation. []

TAK-220

  • Compound Description: TAK-220 is a small molecule CCR5 antagonist. []
  • Relevance: TAK-220, similar to AZD-5672 and Maraviroc, reinforces the significance of CCR5 as a therapeutic target and emphasizes the potential for developing selective antagonists against this chemokine receptor. []

UCB 35625

  • Compound Description: UCB 35625 is a dual antagonist of CCR1 and CCR3, showing promising anti-inflammatory and antinociceptive effects. []
  • Relevance: UCB 35625 demonstrates the feasibility and potential benefits of dual antagonism, similar to Cenicriviroc, by simultaneously targeting two chemokine receptors involved in inflammatory processes. This approach highlights alternative strategies to INCB3344's single-target antagonism of CCR2. []

Properties

CAS Number

1262238-11-8

Product Name

N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide

IUPAC Name

N-[2-[[(3S,4S)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide

Molecular Formula

C29H34F3N3O6

Molecular Weight

577.6012

InChI

InChI=1S/C29H34F3N3O6/c1-2-39-25-16-35(21-8-10-28(38,11-9-21)19-6-7-23-24(13-19)41-17-40-23)15-22(25)34-26(36)14-33-27(37)18-4-3-5-20(12-18)29(30,31)32/h3-7,12-13,21-22,25,38H,2,8-11,14-17H2,1H3,(H,33,37)(H,34,36)/t21?,22-,25-,28?/m0/s1

InChI Key

MZEOSVPWMSEFPW-OXKSBSDWSA-N

SMILES

CCOC1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O

Solubility

Soluble in DMSO

Synonyms

INCB3344; INCB-3344; INCB 3344.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.